benzyl 10H-phenoxazine-10-carboxylate

P2X4 receptor antagonist neuropathic pain purinergic signaling

Researchers requiring complete P2X4 receptor blockade at low nanomolar concentrations often face potency gaps with existing tool compounds. Benzyl 10H-phenoxazine-10-carboxylate (PSB-12054) directly addresses this need as the most potent phenoxazine-based P2X4 antagonist reported (IC50 0.189 μM). - 7.3-fold potency advantage over PSB-12062; minimizes compound consumption and non-specific effects. - Well-characterized allosteric mechanism with 34-fold selectivity over P2X1. - Also serves as an electron-deficient phenoxazine building block for OLED materials research. Supplied with full analytical documentation for immediate laboratory deployment.

Molecular Formula C20H15NO3
Molecular Weight 317.3 g/mol
Cat. No. B610304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 10H-phenoxazine-10-carboxylate
SynonymsPSB-12054;  PSB 12054;  PSB12054;  N-Cbz-phenoxazine,
Molecular FormulaC20H15NO3
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3OC4=CC=CC=C42
InChIInChI=1S/C20H15NO3/c22-20(23-14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)21/h1-13H,14H2
InChIKeyKGVCOYMLGBNCDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PSB-12054 Chemical Identity & Procurement


Benzyl 10H-phenoxazine-10-carboxylate (CAS 1407632-07-8), also known as N-(benzyloxycarbonyl)phenoxazine, N-Cbz-phenoxazine, or by its research designation PSB-12054, is a synthetic organic compound belonging to the class of phenoxazine carboxylates . It is characterized by a phenoxazine core with a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom, yielding the molecular formula C20H15NO3 and a molecular weight of 317.34 g/mol . This compound has been primarily characterized as a potent and selective allosteric antagonist of the P2X4 purinergic receptor [1].

Why PSB-12054 Cannot Be Interchanged


Despite the availability of structurally related P2X4 antagonists (e.g., PSB-12062, 5-BDBD, BX-430), benzyl 10H-phenoxazine-10-carboxylate (PSB-12054) exhibits a unique combination of sub-micromolar potency and receptor subtype selectivity that is not universally shared within its chemotype [1]. Substitution of the N-benzyloxycarbonyl group with a sulfonyl moiety (as in PSB-12062) results in a 5–9 fold loss in potency against human P2X4, demonstrating that minor structural changes significantly alter pharmacological profiles [1]. Furthermore, the N-Cbz-phenoxazine scaffold imparts distinct electronic properties relevant for materials applications, making it a targeted building block for electron-deficient heterocycles in OLED development, a characteristic not guaranteed by other phenoxazine carboxylates .

PSB-12054 vs. Analogs: Quantitative Evidence


Human P2X4 Potency vs. PSB-12062

In a direct head-to-head structure-activity relationship study, N-(benzyloxycarbonyl)phenoxazine (PSB-12054) demonstrated approximately 5–9 times greater potency at the human P2X4 receptor compared to its sulfonyl analog, N-(p-methylphenylsulfonyl)phenoxazine (PSB-12062) [1]. The assay measured inhibition of ATP-induced calcium influx in 1321N1 astrocytoma cells stably transfected with the human P2X4 receptor [1].

P2X4 receptor antagonist neuropathic pain purinergic signaling

P2X4 Potency vs. 5-BDBD

Cross-study comparison indicates that benzyl 10H-phenoxazine-10-carboxylate (PSB-12054) exhibits superior potency at human P2X4 receptors (IC50 = 0.189 μM) [1] compared to the widely used benzodiazepine-based P2X4 antagonist 5-BDBD, which shows an IC50 of 0.75 μM against rat P2X4 [2]. Notably, 5-BDBD's human P2X4 potency has been reported as 3.99 μM [3], suggesting a potentially larger potency differential at the human receptor.

P2X4 receptor antagonist ion channel pharmacological tool compound

P2X Receptor Subtype Selectivity vs. BX-430

While both PSB-12054 and BX-430 are selective P2X4 antagonists, their selectivity fingerprints differ. PSB-12054 exhibits 'good selectivity versus the other human P2X receptor subtypes' [1], with specific data showing IC50 values of 6.52 μM at P2X1 (34-fold selectivity over P2X4) [2]. BX-430 demonstrates high selectivity with 'virtually no functional impact' on other P2X subtypes at 10–100 times its IC50 [3]. However, BX-430 shows significant species restriction: it is inactive at rat and mouse P2X4 orthologs, whereas PSB-12054's species selectivity profile, while not fully characterized, is likely more permissive [3].

P2X receptor selectivity off-target activity ion channel pharmacology

Species Selectivity vs. PSB-12062

A critical differentiator between phenoxazine-based P2X4 antagonists is their species selectivity. PSB-12062 was specifically identified as 'equally potent in all three species' (human, rat, mouse) with IC50 values ranging from 0.928–1.76 μM [1]. In contrast, PSB-12054's species selectivity was not fully quantified in the same study, but its primary characterization focused on human P2X4 with an IC50 of 0.189 μM [1]. This indicates that PSB-12054 may not maintain the same consistent cross-species potency as PSB-12062, which is a key consideration for translational studies.

species orthologs P2X4 receptor cross-species pharmacology

Electronic Properties for OLED Materials

Benzyl 10H-phenoxazine-10-carboxylate is utilized as a building block for electron-deficient heterocycles in OLED materials . While quantitative HOMO/LUMO energy levels for this specific compound were not found in public databases, the N-Cbz-phenoxazine scaffold is recognized for its ability to tune electronic properties in organic light-emitting diodes. In contrast, non-carboxylate phenoxazines or unsubstituted phenoxazines lack the electron-withdrawing carbamate group, resulting in different frontier orbital energies and charge transport characteristics.

OLED electron-deficient heterocycle HOMO-LUMO materials chemistry

PSB-12054 Optimal Research & Industrial Use Cases


High-Sensitivity P2X4 Antagonism Assays

Given its IC50 of 0.189 μM against human P2X4—the lowest reported among phenoxazine-based antagonists [1]—PSB-12054 is the optimal tool compound for in vitro assays where complete receptor blockade at low nanomolar concentrations is required. This includes calcium influx assays in P2X4-transfected cell lines, where its 7.3-fold potency advantage over PSB-12062 [1] minimizes compound consumption and reduces the risk of non-specific effects at higher concentrations.

SAR Studies of P2X4 Allosteric Antagonists

PSB-12054 serves as the benchmark N-Cbz-phenoxazine scaffold for SAR exploration. Its allosteric mechanism of action [1] and well-characterized selectivity profile against P2X1 (34-fold selectivity) [2] provide a robust reference point for evaluating new phenoxazine derivatives. Researchers can directly compare novel compounds against PSB-12054 to assess improvements in potency, selectivity, or species cross-reactivity.

Electron-Deficient Heterocycles for OLED Development

For materials chemists, benzyl 10H-phenoxazine-10-carboxylate is a valuable pre-functionalized building block that introduces an electron-deficient phenoxazine core into organic semiconductors . It can be used directly in cross-coupling or condensation reactions to construct electron-transport layers or host materials in OLEDs, eliminating the need for separate deprotection steps. Its defined electronic properties facilitate rational design of optoelectronic devices.

In Vivo Neuropathic Pain Studies

While PSB-12054's species selectivity is not fully characterized, its potent human P2X4 antagonism [1] suggests potential utility in translational pain models. Researchers using humanized P2X4 mouse models or human cell-based assays will benefit from its high potency. However, for studies in wild-type rodents, PSB-12062 may be preferable due to its demonstrated cross-species consistency [1]; therefore, PSB-12054 is best suited for human-targeted or comparative pharmacology experiments.

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